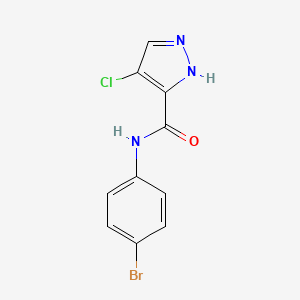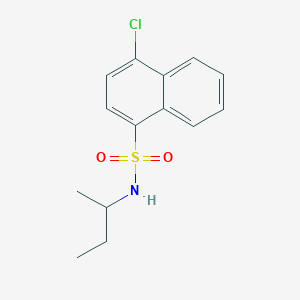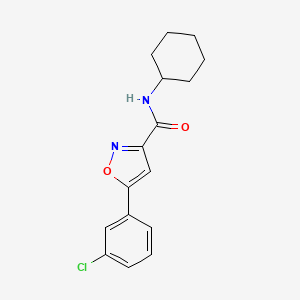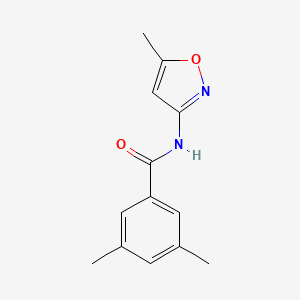
N-(4-bromophenyl)-4-chloro-1H-pyrazole-3-carboxamide
Descripción general
Descripción
N-(4-bromophenyl)-4-chloro-1H-pyrazole-3-carboxamide, also known as BPC-157, is a synthetic peptide that has gained attention in the scientific community due to its potential therapeutic applications. It is a stable gastric peptide that has been shown to have regenerative effects on various tissues and organs in animal models. In
Mecanismo De Acción
The mechanism of action of N-(4-bromophenyl)-4-chloro-1H-pyrazole-3-carboxamide is not fully understood. However, it is believed to act through multiple pathways, including the promotion of angiogenesis, the regulation of growth factors, and the modulation of the immune system. N-(4-bromophenyl)-4-chloro-1H-pyrazole-3-carboxamide has also been shown to have anti-inflammatory effects and to promote the production of extracellular matrix proteins.
Biochemical and Physiological Effects
N-(4-bromophenyl)-4-chloro-1H-pyrazole-3-carboxamide has been shown to have several biochemical and physiological effects in animal models. It has been shown to promote the proliferation and migration of cells, as well as the production of growth factors. N-(4-bromophenyl)-4-chloro-1H-pyrazole-3-carboxamide has also been shown to reduce inflammation and oxidative stress, and to promote the regeneration of tissues and organs.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-(4-bromophenyl)-4-chloro-1H-pyrazole-3-carboxamide is its stability in gastric juice, which allows for oral administration. This makes it a convenient and non-invasive method of administration. In addition, N-(4-bromophenyl)-4-chloro-1H-pyrazole-3-carboxamide has been shown to have a low toxicity profile and to be well-tolerated in animal models. However, one of the limitations of N-(4-bromophenyl)-4-chloro-1H-pyrazole-3-carboxamide is its high cost, which may limit its use in some research settings.
Direcciones Futuras
There are several future directions for the research on N-(4-bromophenyl)-4-chloro-1H-pyrazole-3-carboxamide. One potential area of research is the development of more efficient synthesis methods to reduce the cost of production. Another area of research is the investigation of the potential therapeutic applications of N-(4-bromophenyl)-4-chloro-1H-pyrazole-3-carboxamide in humans. Clinical trials are needed to determine the safety and efficacy of N-(4-bromophenyl)-4-chloro-1H-pyrazole-3-carboxamide in humans. In addition, further studies are needed to fully understand the mechanism of action of N-(4-bromophenyl)-4-chloro-1H-pyrazole-3-carboxamide and its potential applications in various tissues and organs.
Conclusion
N-(4-bromophenyl)-4-chloro-1H-pyrazole-3-carboxamide is a synthetic peptide that has shown promise for its potential therapeutic applications in animal models. It has been shown to have regenerative effects on various tissues and organs, and to promote angiogenesis, wound healing, and tissue regeneration. N-(4-bromophenyl)-4-chloro-1H-pyrazole-3-carboxamide has also been studied for its potential to treat inflammatory bowel disease, liver damage, and traumatic brain injury. Although further research is needed to fully understand the mechanism of action of N-(4-bromophenyl)-4-chloro-1H-pyrazole-3-carboxamide and its potential applications in humans, it represents a promising area of research for the development of new therapies.
Aplicaciones Científicas De Investigación
N-(4-bromophenyl)-4-chloro-1H-pyrazole-3-carboxamide has been extensively studied in animal models for its potential therapeutic effects on various tissues and organs. It has been shown to promote angiogenesis, wound healing, and tissue regeneration. N-(4-bromophenyl)-4-chloro-1H-pyrazole-3-carboxamide has also been studied for its potential to treat inflammatory bowel disease, liver damage, and traumatic brain injury. In addition, N-(4-bromophenyl)-4-chloro-1H-pyrazole-3-carboxamide has been shown to have protective effects on the cardiovascular system and to improve bone healing.
Propiedades
IUPAC Name |
N-(4-bromophenyl)-4-chloro-1H-pyrazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrClN3O/c11-6-1-3-7(4-2-6)14-10(16)9-8(12)5-13-15-9/h1-5H,(H,13,15)(H,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPWPUSQXBIJWOF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C2=C(C=NN2)Cl)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.54 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![4-(difluoromethyl)-1-[4-(4-methoxyphenyl)-6-(trifluoromethyl)-2-pyrimidinyl]-3-methyl-6-(5-methyl-2-thienyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B4670844.png)
![N-{2-[(2-methylbenzyl)thio]ethyl}-3-(phenylthio)propanamide](/img/structure/B4670872.png)


![2-cyano-3-{5-[(4-cyanophenoxy)methyl]-2-furyl}-N-[2-(trifluoromethyl)phenyl]acrylamide](/img/structure/B4670899.png)
![N-[1-ethyl-2-(4-morpholinylmethyl)-1H-benzimidazol-5-yl]propanamide](/img/structure/B4670900.png)
![2-{4-[2-cyano-2-(3-nitrophenyl)vinyl]-2-iodo-6-methoxyphenoxy}-N-phenylacetamide](/img/structure/B4670901.png)
![1-cyclohexyl-4-[2-(2-methoxyphenoxy)propanoyl]piperazine](/img/structure/B4670902.png)
